1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde
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Overview
Description
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde is an organic compound with the molecular formula C16H16O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of pyrene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure selective hydrogenation of the desired positions on the pyrene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 1,2,3,6,7,8-Hexahydro-4-pyrenecarboxylic acid.
Reduction: 1,2,3,6,7,8-Hexahydro-4-pyrenemethanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized pyrene derivatives.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can interact with aromatic residues in proteins or nucleic acids, influencing their structure and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites, further modulating biological activity.
Comparison with Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Pyrenecarboxaldehyde: Contains a formyl group at a different position, leading to different reactivity and applications.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A structurally similar compound with different functional groups and applications.
Uniqueness: 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H16O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde |
InChI |
InChI=1S/C17H16O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h7-10H,1-6H2 |
InChI Key |
GTUTUKGDHCZIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C=O)C1 |
Origin of Product |
United States |
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